4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
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Overview
Description
4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-hydroxy-4,5-dimethylaniline to form the desired benzamide core.
Introduction of the Carbamothioyl Group: The next step involves the introduction of the carbamothioyl group. This is achieved by reacting the benzamide core with thiophosgene in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbamothioyl group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-hydroxyphenyl)benzamide
- 4-fluoro-N-(4-methylphenyl)benzamide
- 4-fluoro-N-(2-pyridyl)benzamide
Uniqueness
4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-9-7-13(14(20)8-10(9)2)18-16(22)19-15(21)11-3-5-12(17)6-4-11/h3-8,20H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVGPOMXHNEOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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